molecular formula C18H15ClN2O B3032739 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 41957-82-8

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B3032739
CAS No.: 41957-82-8
M. Wt: 310.8 g/mol
InChI Key: KESMFLPMOPKQCF-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-82-8) is a quinoline derivative supplied for research and development purposes. This compound is part of a class of [1,3]oxazino[5,6-h]quinoline structures that are of significant interest in medicinal chemistry and antibacterial research . Related analogs within this structural family have been identified as potential inhibitors of the Gli1 protein, a key transcription factor in the Hedgehog signaling pathway, suggesting its value in oncological studies . Furthermore, scientific literature indicates that the core oxazinoquinoline scaffold demonstrates a novel mechanism of action, primarily by targeting the LptA protein and disrupting lipopolysaccharide transport in Gram-negative bacteria . This makes such compounds promising leads for the development of novel antibacterial agents against multidrug-resistant strains. The molecular formula for this compound is C18H15ClN2O, with a molecular weight of 310.78 g/mol . As a research chemical, it is essential to handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-16-9-14-11-21(10-13-5-2-1-3-6-13)12-22-18(14)17-15(16)7-4-8-20-17/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESMFLPMOPKQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194778
Record name 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41957-82-8
Record name 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041957828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-(1,3)OXAZINO(5,6-H)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KUB799ALH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

The synthesis of 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and chloro-substituted precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxazine ring fused to the quinoline core . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have investigated its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₉H₁₅ClN₂O
  • Molecular Weight : 334.8 g/mol (estimated based on analog data)
  • IR Characteristics: Peaks at ~1226 cm⁻¹ (C-O-C asymmetric stretch) and ~1035 cm⁻¹ (C-O-C symmetric stretch) confirm the oxazine-quinoline hybrid structure .

Structural Analogs with Varying Substituents

Table 1: Substituent-Based Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
6-Chloro-3-(2-chlorobenzyl)-... [CAS 50595-07-8] 2-Chlorobenzyl (3), Cl (6) 345.22 Higher lipophilicity (logP ~3.5); Boiling point: 492.1°C; Density: 1.392 g/cm³
3-Phenyl-... derivatives Phenyl (3), Cl (6) ~315–330 Synthesized via catalyst-free method; Yields: 70–90%
5-Chloro-13-morpholinopropyl-... (4m) Morpholinopropyl (13), Cl (5) ~450 (estimated) Lower yield (35%); Melting point: 104–243°C; Bioactive against bacterial targets
[1,3]-Oxazino[5,6-c]quinoline derivative 3,4-Methylenedioxybenzyl (3), CF₃ (5) ~410 (estimated) Lower abundance (0.26% in extract); Potential fluorinated bioactivity

Key Observations :

  • Lipophilicity: The benzyl and chlorobenzyl groups enhance lipophilicity compared to morpholinopropyl or piperazinyl substituents (e.g., compound 3 in ), which may improve membrane permeability .
  • Synthetic Efficiency : Catalyst-free methods (e.g., ) achieve higher yields (70–90%) than traditional routes (35–85% in ), reducing by-products and purification steps.

Isomeric and Stability Differences

1,3-Oxazino vs. 1,4-Oxazino Derivatives

  • Stability Under Electron Impact: 1,4-Oxazino[2,3,4-ij]quinolines exhibit higher stability, with stronger molecular ion ([M]+•) peaks in mass spectrometry compared to 1,3-oxazino analogs (e.g., the target compound) .
  • Fragmentation Patterns: 1,3-Oxazino Derivatives: Fragmentation begins with CO₂ elimination from the oxazine ring. 1,4-Oxazino Derivatives: CO elimination precedes further breakdown .

Impact of Substituents :

  • Methyl groups at α-carbon atoms (e.g., heme-dimethyl analogs) reduce [M]+• peak intensity due to facile methyl radical loss .
  • Double bonds in the hydropyridine ring lower stability, as seen in analogs from .

Antioxidant Activity :

Physicochemical Properties

Table 2: Physical Properties Comparison
Property Target Compound (Estimated) 6-Chloro-3-(2-chlorobenzyl)-... 3-Phenyl-...
Boiling Point (°C) ~490 492.1 Not reported
Density (g/cm³) ~1.38 1.392 Not reported
Melting Point (°C) 150–200 (estimated) Not reported 180–220
Vapor Pressure (mmHg, 25°C) ~1.0E-09 7.94E-10 Not reported

Biological Activity

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound with the molecular formula C18H15ClN2O and a molecular weight of 310.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC18H15ClN2O
Molecular Weight310.78 g/mol
CAS Number41957-82-8
IUPAC Name3-benzyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

The compound features a benzyl group and a chloro substituent, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For example, derivatives of quinoline have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In a study involving quinoline derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against S. aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies on quinoline derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast and liver cancer cells. For instance, some derivatives exhibited significant cytotoxic effects and induced apoptosis in cancer cells by elevating caspase-3 levels . The mechanism of action often involves the inhibition of topoisomerases and other pathways critical for cancer cell survival.

The biological activities of this compound may be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the chloro group enhances its reactivity in nucleophilic substitution reactions, which can lead to the formation of more active derivatives.

Case Studies

  • Antibacterial Evaluation : In one study evaluating various quinoline derivatives for antibacterial activity, compounds were tested against E. coli and K. pneumoniae. Results showed that certain derivatives had good antibacterial activity at concentrations comparable to standard antibiotics .
  • Cytotoxicity Testing : Another study focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The results indicated that specific compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, and what analytical methods validate its purity and structure?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A three-component reaction involving substituted benzylamines, chloro-quinoline precursors, and oxazine-forming agents (e.g., epoxides or carbonyl derivatives) is widely employed . Key validation techniques include:

  • 1H/13C-NMR : To confirm substituent positions and benzyl group integration (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazine ring protons at δ 4.0–5.5 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 353.12 for C19H16ClN2O) .
  • Melting Point Analysis : Consistent with literature values (e.g., 180–185°C) to assess crystallinity and purity .

Q. How does the chlorine substituent at position 6 influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The 6-chloro group acts as a directing moiety, enabling regioselective modifications such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, replacing Cl with morpholine or piperazine groups via Pd-catalyzed cross-coupling requires optimized conditions (e.g., Pd(PPh3)4, K2CO3, DMF at 110°C) to avoid oxazine ring degradation .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : Derivatives of this scaffold show antimicrobial and anticancer potential. Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Cytotoxicity Screening : Via MTT assay on cancer cell lines (e.g., IC50 values in the µM range for HepG2 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-Benzyl-6-chloro-oxazinoquinoline derivatives for enhanced bioactivity?

  • Methodological Answer : Systematic SAR involves:

  • Benzyl Group Modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the benzyl para-position enhances antimicrobial activity by 2–3 fold .
  • Oxazine Ring Expansion : Replacing the dihydro-oxazine with a morpholine ring improves solubility but reduces cytotoxicity, suggesting a trade-off between pharmacokinetics and efficacy .
  • Quantitative SAR (QSAR) Models : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability and target binding .

Q. What strategies mitigate side reactions during the synthesis of 3-Benzyl-6-chloro-oxazinoquinoline, particularly oxazine ring opening or benzyl group oxidation?

  • Methodological Answer :

  • Protection-Deprotection : Protect the benzyl group with Boc (tert-butyloxycarbonyl) during harsh reactions to prevent oxidation .
  • Low-Temperature Conditions : Conduct cyclization steps below 60°C to minimize ring-opening side products .
  • Catalytic System Optimization : Use Pd/Cu co-catalysts for coupling reactions to reduce unwanted byproducts (e.g., <5% dimerization) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), culture media, and incubation times .
  • Control Compound Benchmarking : Compare results with reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies in published datasets .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the molecular targets (e.g., DNA gyrase inhibition) via crystallography or docking simulations .
  • Scale-Up Challenges : Address low yields (35–50%) in multi-step syntheses using flow chemistry or microwave-assisted methods .
  • Toxicology Profiling : Conduct in vivo studies to assess hepatotoxicity and neurotoxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
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